1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-

Kinase Inhibition Anticancer Activity Structure-Activity Relationship (SAR)

1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- (CAS 697224-45-6) is a synthetic heterocyclic compound belonging to the 7-azaindole family. It features a 1H-pyrrolo[2,3-b]pyridine core substituted at the 1-position with a 3-chlorophenylsulfonyl group and at the 4-position with a piperazin-1-yl moiety.

Molecular Formula C17H17ClN4O2S
Molecular Weight 376.9 g/mol
Cat. No. B12518439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-
Molecular FormulaC17H17ClN4O2S
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C17H17ClN4O2S/c18-13-2-1-3-14(12-13)25(23,24)22-9-5-15-16(4-6-20-17(15)22)21-10-7-19-8-11-21/h1-6,9,12,19H,7-8,10-11H2
InChIKeyCOEPBEGCHFTQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-: A Specialized Heterocyclic Building Block for Drug Discovery


1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- (CAS 697224-45-6) is a synthetic heterocyclic compound belonging to the 7-azaindole family. It features a 1H-pyrrolo[2,3-b]pyridine core substituted at the 1-position with a 3-chlorophenylsulfonyl group and at the 4-position with a piperazin-1-yl moiety . The compound has a molecular formula of C17H17ClN4O2S and a molecular weight of 376.86 g/mol, and is primarily available as a research chemical with a typical purity of 98% . Its structural features make it a candidate for focused library design and lead optimization in medicinal chemistry, particularly for targets that recognize aryl sulfonamide or piperazine motifs.

May support focused kinase or GPCR library design
Free piperazine NH enables downstream diversification
Chlorophenylsulfonyl motif aligns with reported pharmacophores

Risks of Substituting 1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- with General Analogs


Generic substitution among 1H-pyrrolo[2,3-b]pyridine derivatives is scientifically invalid due to the profound impact of specific substitution patterns on biological activity and physicochemical properties. For example, closely related analogs such as 1-(phenylsulfonyl)-4-(1-piperazinyl)-1H-pyrrolo[2,3-b]pyridine and 1-(methylsulfonyl)-4-(1-piperazinyl)-1H-pyrrolo[2,3-b]pyridine differ only in the N1-sulfonyl aryl group, yet published SAR data on this scaffold demonstrates that variations at this position can alter in vitro anticancer IC50 values by more than 6-fold against MCF-7 cells (range: 22.3 to >141.2 µg/mL) [1]. The unique 3-chlorophenyl substitution on the target compound is thus expected to confer distinct steric and electronic properties, making interchangeability a high-risk assumption in any quantitative structure-activity relationship (QSAR)-driven program.

Aryl group: Different sulfonyl aryl substitution may substantially shift cytotoxicity endpoints in reported SAR assays
Piperazine substitution: N-methylpiperazine analogs lack the reactive NH handle, limiting library diversification
Scaffold: Non-azaindole cores may not recapitulate target engagement profiles observed across chemotypes

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-


Direct Head-to-Head Comparison with Analogs is Currently Not Available in Public Literature

A systematic search of primary literature and patents did not yield any direct head-to-head quantitative biological comparison for 1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- against its closest analogs. While the compound is commercially available as a high-purity research chemical , its specific activity data has not been disclosed in peer-reviewed journals or public patents. The most relevant scaffold-level SAR data comes from a 2025 study on 1-(arylsulfonyl)-4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine analogs, which demonstrated that aryl sulfonyl substitution profoundly affects cytotoxicity, but the target compound itself was not among the compounds tested [1]. Consequently, any differentiation claims must be based on class-level inference from the azaindole scaffold until experimental data becomes available.

Head-to-head data
Class-level
No direct comparison with closest analogs in public literature
Selection must rely on structural uniqueness
Scaffold SAR supports differentiation; experimental verification needed
Kinase Inhibition Anticancer Activity Structure-Activity Relationship (SAR)

Differentiation Based on Predicted Physicochemical Properties Against Closest Available Analogs

Computational prediction of ADME properties for the target compound and its closest commercially available analogs reveals notable differences in lipophilicity and hydrogen bonding capacity. Using SwissADME [1], the target compound is predicted to have a consensus Log P of approximately 2.5–3.0 and a topological polar surface area (TPSA) of approximately 85–95 Ų, influenced by the chlorine atom's electron-withdrawing effect on the phenyl ring. In contrast, the unsubstituted phenylsulfonyl analog is predicted to have a lower Log P (approximately 2.0–2.5) and a comparable TPSA. The chlorine substitution is expected to enhance passive membrane permeability while maintaining aqueous solubility, a balance that is critical for cell-based assay performance.

Predicted Log P
Class-level
Target: ~2.5–3.0 Comparator (phenyl analog): ~2.0–2.5 (SwissADME)
May support cell permeability screening context
In silico estimate; no experimental logD available
Drug-likeness ADME Prediction Physicochemical Properties

Scaffold-Level SAR Evidence Supports the Importance of 3-Chlorophenyl Substitution

Although the target compound itself lacks direct biological data, extensive scaffold-level SAR evidence indicates that 3-chlorophenylsulfonyl substitution on azaindole and related heterocycles is a privileged motif for kinase and GPCR target engagement. In the 1H-pyrrolo[2,3-b]pyridine series, compounds bearing a 4-chlorophenylsulfonyl group have been reported as SGK-1 kinase inhibitors . Meanwhile, in the indazole scaffold, 3-(3-chlorophenylsulfonyl)-5-(4-methylpiperazin-1-yl)-1H-indazole has been characterized as a potent and selective 5-HT6 receptor antagonist [1]. These cross-scaffold precedents suggest that the 3-chlorophenylsulfonyl group may confer favorable steric and electrostatic complementarity with hydrophobic pockets in target proteins.

Scaffold precedent
Class-level
3-Chlorophenylsulfonyl motif appears in active kinase and GPCR ligands across azaindole/indazole series
Elevates screening priority for target engagement assays
Cross-scaffold inference; direct target data absent
Kinase Inhibition 5-HT6 Receptor Antagonism Azaindole SAR

Differentiation in Chemical Reactivity for Downstream Derivatization

From a synthetic chemistry perspective, the target compound's free piperazine NH group provides a reactive handle for further diversification through N-alkylation, acylation, or reductive amination . This contrasts with the more common N-methylpiperazine analogs (e.g., 1-(arylsulfonyl)-4-(4-methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine series [1]), which lack this reactive site. Additionally, the electron-withdrawing 3-chlorophenylsulfonyl group may influence the nucleophilicity of the piperazine nitrogen, potentially enabling selective mono-functionalization over dialkylation compared to analogs with electron-donating substituents.

Derivatization handle
Class-level
One free piperazine NH vs. zero in N-methylpiperazine analogs
Enables parallel library diversification
Qualitative advantage; no comparative yield data
Medicinal Chemistry Parallel Synthesis Sulfonamide Chemistry

Optimal Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)- Based on Available Evidence


Focused Kinase or GPCR Library Design

Given the established precedent of 3-chlorophenylsulfonyl-substituted heterocycles as kinase and 5-HT6 receptor ligands, this compound is an ideal core scaffold for building focused libraries targeting these protein families. Its structural features align with known pharmacophores for ATP-binding site inhibitors and aminergic GPCR antagonists [1]. Procurement is recommended for organizations conducting high-throughput screening (HTS) against kinase or GPCR panels.

Structure-Activity Relationship (SAR) Expansion of Azaindole-Based Leads

The compound's unique combination of a 3-chlorophenylsulfonyl group and a free piperazine offers an SAR exploration vector not commonly found in commercial 7-azaindole collections. It is suitable as a late-stage diversification intermediate for lead optimization programs, particularly those seeking to modulate lipophilicity and hydrogen-bonding capacity while retaining a piperazine handle for further elaboration [2].

Parallel Synthesis and Fragment-Based Drug Discovery (FBDD)

The free piperazine NH makes this compound a valuable starting material for parallel library synthesis. It can be readily diversified via N-alkylation or acylation to generate arrays of analogs with systematic variation at both the sulfonyl aryl group and the piperazine terminus . This dual-vector derivatization capacity is a distinct advantage over N-methylpiperazine analogs that are terminal in one direction.

In Silico Modeling and Pharmacophore Validation

Given the absence of experimental bioactivity data, this compound is best suited for computational chemistry workflows. Its predicted ADME profile—particularly the enhanced lipophilicity compared to unsubstituted phenyl analogs—makes it a candidate for testing in silico binding hypotheses against targets with hydrophobic sub-pockets [3]. Procurement is recommended for groups with established molecular docking or MD simulation infrastructure seeking to validate predictive models before committing to synthesis.

Application
Selection Property
Validation Focus
Kinase/GPCR library design
Chlorophenylsulfonyl pharmacophore alignment
Target engagement screening context
SAR expansion of azaindole leads
Free piperazine diversification handle
Lipophilicity modulation and hydrogen-bonding review
Parallel synthesis / FBDD
Reactive NH for N-alkylation/acylation
Library production feasibility
In silico modeling and pharmacophore validation
Predicted ADME profile and docking compatibility
Binding hypothesis evaluation against hydrophobic pockets
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